Lck Inhibitor II

Description

Role of Lck in T-Cell Signaling and Immune Regulation

Lck is indispensable for initiating the intracellular signaling cascade triggered by TCR engagement with peptide-major histocompatibility complex (pMHC) presented by antigen-presenting cells. wikipedia.orgpnas.orgmdpi.com This initial signaling event is crucial for the subsequent activation, proliferation, and differentiation of T lymphocytes, ultimately enabling a targeted immune response. mdpi.com

Upon specific antigen recognition by the TCR, Lck is rapidly activated and phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) located within the cytoplasmic tails of the CD3 and zeta chains of the TCR complex. wikipedia.orgmdpi.comreactome.orgfrontiersin.org This phosphorylation creates docking sites for the tyrosine kinase ZAP-70, which is then recruited and activated by Lck. wikipedia.orgmdpi.comfrontiersin.org Activated ZAP-70 subsequently phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the formation of a multi-molecular signaling complex known as the signalosome. wikipedia.orgmdpi.com This complex propagates signals that activate various downstream pathways, including the PLC-γ1, MAPK, and PI3K/Akt pathways, which are essential for inducing T-cell activation, cytokine production (such as IL-2), and proliferation. wikipedia.orgmdpi.comnih.govresearchgate.netresearchgate.net Research utilizing agents that inhibit Lck activity, such as Lck Inhibitor II, can help delineate the specific contributions of Lck to these complex signaling networks and their impact on T-cell activation and proliferative responses.

Beyond mature T-cell activation, Lck plays a critical role throughout T-cell development in the thymus. It is essential for signaling through the pre-TCR during thymocyte maturation and is required for both positive and negative selection processes, which shape the T-cell repertoire to be reactive to foreign antigens while tolerant to self-antigens. mdpi.compnas.orgnih.govresearchgate.net Lck is also involved in the maintenance and homeostatic proliferation of naive T cells in the periphery. pnas.orgresearchgate.net Studies involving genetic manipulation of Lck expression or the use of Lck inhibitors like this compound in research models have provided insights into the stringent requirement for Lck activity at different stages of T-cell development and its role in maintaining peripheral T-cell populations. mdpi.compnas.orgnih.gov

The phosphorylation of ITAMs is one of the earliest and most critical events following TCR engagement, and Lck is the primary kinase responsible for this modification. wikipedia.orgmdpi.comreactome.orgfrontiersin.orgudel.edu ITAMs contain conserved tyrosine residues that, upon phosphorylation, serve as crucial signaling hubs. mdpi.comreactome.org The efficiency and speed of ITAM phosphorylation by Lck are critical for setting the sensitivity threshold of T cells to antigen stimulation. udel.edu Lck's association with CD4 and CD8 coreceptors brings it into close proximity with the TCR complex upon MHC-peptide binding, facilitating the rapid phosphorylation of ITAM tyrosines. wikipedia.orgpnas.orgpnas.orgoncokb.org this compound, by targeting the ATP-binding site of Lck and disrupting its kinase activity, directly interferes with this initial ITAM phosphorylation step, thereby blocking or attenuating downstream TCR signaling. scbt.com

Lck in T-Cell Development and Homeostasis

Pathological Implications of Lck Dysregulation

Aberrant Lck activity, whether due to overexpression, activating mutations, or dysregulated regulation, can contribute to the development and progression of various diseases, including autoimmune disorders, chronic inflammation, and malignancies. oncokb.orgaacrjournals.orgnih.govresearchgate.netnih.govtandfonline.commdpi.com

Given its central role in T-cell activation, dysregulation of Lck is strongly implicated in autoimmune diseases and chronic inflammatory conditions where aberrant T-cell responses contribute to pathology. Overactive Lck signaling can lead to uncontrolled T-cell activation and the breakdown of self-tolerance. researchgate.netnih.gov Studies have reported abnormal expression and activity of Lck in lymphocytes from patients with autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. researchgate.netnih.gov Lck is also considered to play a role in inflammatory pulmonary diseases like asthma by controlling the differentiation and function of T helper 2 (Th2) cells. mdpi.com The use of Lck inhibitors, including this compound in research settings, allows for the investigation of how blocking Lck activity can modulate aberrant T-cell responses in models of these diseases and potentially mitigate inflammatory processes. researchgate.netmdpi.comresearchgate.netfrontiersin.org

Lck can function as a proto-oncogene, and its aberrant expression or constitutive activation has been linked to the pathogenesis of both lymphoid and non-lymphoid malignancies. oncokb.orgaacrjournals.orgnih.govtandfonline.commdpi.com Overexpression of Lck has been shown to induce thymic tumors in transgenic mice. oncokb.orgaacrjournals.orgfrontiersin.org Aberrant Lck activity has been identified in various human cancers, including certain leukemias (such as T-cell acute lymphoblastic leukemia and chronic lymphocytic leukemia) and lymphomas, as well as some solid tumors like colorectal cancer, lung carcinoma, breast cancer, and cholangiocarcinoma. oncokb.orgnih.govtandfonline.commdpi.comfortunepublish.comcrossfire-oncology.comascopubs.org In these contexts, dysregulated Lck signaling can promote cell proliferation, survival, and potentially contribute to chemotherapy resistance and metastasis. aacrjournals.orgtandfonline.comfrontiersin.orgfortunepublish.comnih.gov Research exploring the therapeutic potential of targeting Lck in these cancers often employs Lck inhibitors like this compound to study their effects on cancer cell growth, survival, and signaling pathways. tandfonline.comfortunepublish.comcrossfire-oncology.comascopubs.orgnih.govacs.org

Structure

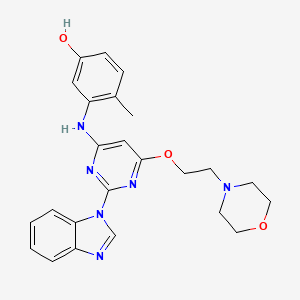

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[2-(benzimidazol-1-yl)-6-(2-morpholin-4-ylethoxy)pyrimidin-4-yl]amino]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-17-6-7-18(31)14-20(17)26-22-15-23(33-13-10-29-8-11-32-12-9-29)28-24(27-22)30-16-25-19-4-2-3-5-21(19)30/h2-7,14-16,31H,8-13H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDNLOIZODSWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into Lck Kinase Inhibition by Lck Inhibitor Ii

Binding Characteristics to the Lck Protein

Lck Inhibitor II exhibits specific binding characteristics to the Lck protein, which are key to its inhibitory function.

Interaction with the ATP-Binding Site

This compound selectively binds to the ATP-binding site of the Lck protein. merckmillipore.comscbt.comscbt.com This interaction directly interferes with the ability of ATP, the natural substrate, to bind to the kinase domain, thereby disrupting the transfer of phosphate (B84403) groups necessary for Lck's enzymatic activity. tandfonline.comscbt.comfrontiersin.org The ATP-binding site is a conserved pocket within the kinase domain, and inhibitors targeting this site are often classified as Type I or Type II inhibitors, depending on the kinase conformation they bind to. rsc.orgthermofisher.comacs.org this compound, by targeting the ATP-binding site, prevents Lck from accessing and phosphorylating its downstream substrates. scbt.com

Stabilization of Inactive Lck Conformation

A key aspect of this compound's mechanism is its unique ability to stabilize an inactive conformation of Lck. scbt.com Protein kinases, including Lck, can exist in different conformational states, typically an active "DFG-in" conformation and an inactive "DFG-out" conformation. acs.orgnih.govacs.org Stabilization of the inactive conformation prevents the proper alignment of catalytic residues required for phosphorylation. This mechanism is often associated with Type II inhibitors, which bind to a site that becomes accessible only in the inactive conformation, often involving the displacement of the DFG motif. thermofisher.comacs.orgnih.govacs.org

Prevention of Substrate Access

By binding to the ATP-binding site and stabilizing an inactive conformation, this compound effectively prevents substrate access to the catalytic machinery of Lck. scbt.com In the inactive state, the activation loop of the kinase often undergoes conformational changes that physically block the substrate binding cleft. rsc.orgacs.org This denial of access to both ATP and the protein substrate halts Lck's ability to phosphorylate its targets, thereby inhibiting downstream signaling pathways. scbt.comfrontiersin.org

Specific Hydrophobic Interactions

This compound exhibits specific hydrophobic interactions with surrounding residues within the binding site. scbt.com These interactions contribute significantly to the binding affinity and selectivity of the inhibitor for Lck. scbt.com The ATP-binding site and adjacent regions contain hydrophobic pockets that can be exploited by small molecule inhibitors to enhance their binding. thermofisher.comrcsb.orgrsc.org For instance, studies with other Src family kinase inhibitors like PP2 have shown binding to a deep hydrophobic pocket near the ATP-binding site, which is unique to Src family kinases and contributes to their selectivity. rcsb.org While specific residues involved in hydrophobic interactions with this compound are not detailed in the provided snippets, the general principle of hydrophobic interactions contributing to binding affinity and selectivity in kinase inhibitors is well-established. tandfonline.comthermofisher.comrcsb.orgrsc.orgresearchgate.net

Kinetic Profile of this compound Binding

The kinetic profile of this compound binding describes the rates of association and dissociation of the inhibitor with the Lck protein.

Dissociation Kinetics

Selectivity Profile of this compound Against Other Kinases

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and understanding its potential therapeutic window. This compound is described as a highly potent and selective inhibitor of Lck. ontosight.ainih.govnih.gov The binding interactions, including specific hydrophobic contacts, are reported to enhance its selectivity. nih.gov

However, detailed experimental data presenting a broad kinase selectivity panel (e.g., a table of IC₅₀ or Ki values against a diverse set of kinases) specifically for this compound (CAS 918870-43-6) was not consistently found across the comprehensive search results. While the compound demonstrates potent inhibition of Lck at low nanomolar concentrations, comparative data against a wide range of other kinases, including other members of the Src family and kinases from distinct families, was not available in the examined sources focusing specifically on this compound.

Specificity within Src Family Kinases

Src family kinases share significant structural homology in their catalytic domains, which can pose a challenge in developing highly selective inhibitors. eurofinsdiscovery.com While this compound is noted for its selectivity for Lck, specific comparative IC₅₀ or Ki values demonstrating its inhibitory profile against other individual Src family members such as Src, Fyn, Lyn, Hck, Yes, Fgr, Blk, and Yrk were not identified in the search results pertaining directly to this compound (CAS 918870-43-6). The reported specific hydrophobic interactions contributing to its binding are suggested to play a role in differentiating its activity, but quantitative data supporting this against the full Src family was not available. nih.gov

Molecular and Cellular Consequences of Lck Inhibitor Ii Intervention

Modulation of T-Cell Receptor (TCR) Signaling Pathways

Lck is indispensable for the initiation of TCR signaling following the recognition of antigen-major histocompatibility complex (MHC) complexes by the TCR. Upon TCR engagement, Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 chains. This phosphorylation event creates docking sites for the tyrosine kinase ZAP-70. Lck further phosphorylates and activates ZAP-70, which then propagates the signal by phosphorylating downstream adaptor proteins like LAT (Linker for activation of T cells). Inhibition of Lck by compounds such as Lck Inhibitor II disrupts these early, critical events in the TCR signaling cascade.

Inhibition of Lck directly impairs the phosphorylation of the CD3 ITAMs, which is the initial step in TCR signal transduction. This, in turn, prevents the recruitment and subsequent phosphorylation and activation of ZAP-70. Studies have shown that Lck is required for efficient ZAP-70 phosphorylation. Furthermore, Lck promotes ZAP-70-dependent LAT phosphorylation by bridging ZAP-70 to LAT via its SH3 domain. Consequently, Lck inhibition leads to a significant reduction in the phosphorylation of both ZAP-70 and LAT, effectively blocking the formation of the LAT signalosome, a critical hub for downstream signaling. Impaired Lck inhibitory function has been shown to accelerate ZAP-70 phosphorylation, highlighting the delicate balance of Lck activity in regulating proximal TCR signaling.

The disruption of proximal TCR signaling by Lck inhibition has widespread consequences for downstream effector pathways. Lck is involved in the activation of several key pathways crucial for T cell function, including the Erk, Akt, and NF-κB pathways. Inhibition of Lck can lead to decreased activation of the MAPK cascade, including Erk. Lck also plays a role in activating the PI3K/Akt pathway, and its inhibition can suppress Akt phosphorylation. The NF-κB pathway, important for T cell activation and survival, is also influenced by Lck activity, and Lck inhibition can interfere with NF-κB activation. While Lck is primarily known for its role in TCR signaling, its influence extends to these broader pathways, impacting cellular responses beyond initial receptor engagement. Lck can modulate STAT3 activation, and its inhibition has been shown to downregulate STAT3 phosphorylation.

Disruption of Proximal TCR Signaling Events (e.g., ZAP-70, LAT Phosphorylation)

Effects on B-Cell Receptor (BCR) Signaling and Related Pathways

Although Lck is predominantly associated with T cells, it is also expressed in certain B cell subsets, including chronic lymphocytic leukemia (CLL) B cells. In CLL cells, Lck has been shown to play a significant role in potentiating BCR signaling. Lck can catalyze the proximal phosphorylation of CD79a, a component of the BCR complex. It functions in parallel with Lyn, another Src family kinase, in phosphorylating CD79a and Syk in CLL cells. Inhibition of Lck activity, or reduction of its expression, has been shown to block the induction of CD79a and Syk phosphorylation by BCR cross-linking in CLL cells.

Furthermore, Lck regulates downstream signaling events in BCR-stimulated CLL cells, including the activation of Erk1/2, Akt, and NF-κB pathways. CLL cells with high levels of Lck expression exhibit higher levels of BCR-mediated Erk, Akt, and IKK phosphorylation. Inhibition of Lck can decrease the phosphorylation of Erk, IKK, and Akt in these cells. These findings highlight a major role for Lck in both proximal and distal BCR-mediated signaling in CLL cells.

Regulation of Other Cell Signaling Pathways by this compound (e.g., YAP, TRPM8)

Emerging research indicates that Lck's regulatory functions extend beyond antigen receptor signaling. Lck has been found to regulate the transcriptional coactivator Yes-associated protein (YAP), a key component of the Hippo signaling pathway that plays a role in cell proliferation and organ size. Lck can phosphorylate YAP on tyrosine 357, and inhibition of Lck activity or siRNA-mediated knockdown of Lck expression decreases YAP tyrosine phosphorylation and transcriptional activity. Studies using Lck inhibitors have shown a downregulation of YAP activity.

Lck has also been shown to interact with and regulate the transient receptor potential melastatin 8 (TRPM8), a calcium-permeable channel. Lck directly interacts with TRPM8 and promotes its phosphorylation at Y1022. This phosphorylation by Lck positively regulates TRPM8 channel function by enhancing its multimerization. The interaction between Lck, TRPM8, and the protein 14-3-3ζ appears to be involved in regulating TRPM8 assembly and function.

Influence on Cell Survival and Apoptosis Pathways

Lck plays a role in regulating cell survival and can protect cells from apoptosis in certain contexts. In CLL cells, Lck-mediated enhancement of BCR signaling correlates with improved cell survival and proliferation. Inhibition of Lck has been shown to suppress BCR-dependent cell survival and induce apoptosis in CLL cells.

Furthermore, Lck has been implicated in the regulation of glucocorticoid-induced apoptosis. TCR signaling can antagonize glucocorticoid-induced apoptosis, and Lck is involved in this process. Lck interacts with IP3 receptors to facilitate calcium signaling, which can inhibit apoptosis induced by glucocorticoids. Inhibition of Lck has been shown to enhance glucocorticoid sensitivity and apoptosis in lymphoid cell lines and CLL cells. Lck deficiency has also been observed to render activated T cells resistant to activation-induced cell death (AICD) in some studies.

The influence of Lck inhibition on cell survival and apoptosis is often mediated through its impact on downstream signaling pathways. For instance, the reduction in Akt and NF-κB activation following Lck inhibition can contribute to decreased cell survival. Data from studies using Lck inhibitors in CLL cells have shown decreased phosphorylation of proteins like Erk, IKK, and Akt, which are involved in pro-survival signaling. Changes in the levels of pro- and anti-apoptotic proteins, such as the cleavage of Bcl-xL and a reduction in Mcl-1, have also been observed upon Lck inhibition.

Summary of Lck Inhibition Effects on Signaling Pathways and Cell Fate

| Signaling Pathway / Cellular Process | Effect of Lck Inhibition | Key Mediators/Pathways Involved |

| TCR Signaling | Disruption of proximal and downstream events | ITAMs, ZAP-70, LAT phosphorylation; Erk, Akt, NF-κB, MAPK activation |

| BCR Signaling (in CLL) | Inhibition of proximal and downstream events; reduced cell survival | CD79a, Syk phosphorylation; Erk, Akt, NF-κB activation |

| YAP Signaling | Decreased YAP tyrosine phosphorylation and transcriptional activity | YAP (Y357 phosphorylation) |

| TRPM8 Signaling | Impaired channel function and multimerization | TRPM8 (Y1022 phosphorylation), 14-3-3ζ interaction |

| Cell Survival | Reduced survival, particularly in contexts like CLL | Downstream of TCR/BCR signaling (Akt, NF-κB); modulation of apoptotic proteins (Bcl-xL, Mcl-1); glucocorticoid sensitivity |

| Apoptosis | Induction of apoptosis, particularly in contexts like CLL; enhanced glucocorticoid sensitivity | Modulation of apoptotic proteins; interaction with IP3 receptors and calcium signaling |

Therapeutic Landscape and Preclinical Efficacy of Lck Inhibitor Ii

Application in Immunological Disorders

Lck's critical role in T-cell activation makes its inhibition a relevant approach for modulating immune responses in various disorders. tandfonline.comnih.govpreprints.org

Autoimmune Diseases (e.g., Rheumatoid Arthritis, Multiple Sclerosis, Type 1 Diabetes, Systemic Lupus Erythematosus, Inflammatory Bowel Diseases, Asthma, Psoriasis)

Aberrant T-cell activation is a hallmark of many autoimmune diseases. Inhibiting Lck can suppress T-cell-mediated inflammatory responses, offering a potential therapeutic avenue. While Lck inhibition is considered relevant for conditions like rheumatoid arthritis, multiple sclerosis, type 1 diabetes, systemic lupus erythematosus, inflammatory bowel diseases, asthma, and psoriasis, detailed preclinical efficacy data specifically for "Lck Inhibitor II" (PubChem CID 6603792) in these conditions were not found in the provided search results. tandfonline.comnih.govpreprints.orgd-nb.info Other Lck inhibitors have shown promise in preclinical models of some of these diseases, demonstrating the potential of targeting Lck. For instance, Lck inhibition has been explored in models of rheumatoid arthritis, asthma, and diabetes. tandfonline.comnih.govpreprints.orgd-nb.info Inhibition of Lck has also been shown to reduce airway inflammation in a mouse model of allergic asthma. preprints.org In a psoriatic mouse model, Lck inhibition has shown improvement. preprints.org

Prevention of Transplant Rejection and Management of Graft-Versus-Host Disease

Preventing T-cell-mediated immune responses is crucial in organ transplantation to avoid rejection and in hematopoietic stem cell transplantation to manage graft-versus-host disease (GVHD). Lck inhibition can suppress the alloreactive T cells responsible for these responses. tandfonline.comnih.govpreprints.orgd-nb.infoncats.io While Lck inhibition is a potential strategy, specific preclinical efficacy data for "this compound" (PubChem CID 6603792) in preventing transplant rejection or managing GVHD were not available in the provided search results. Other selective Lck inhibitors, such as A-770041, have demonstrated the ability to prevent organ allograft rejection in preclinical models, inhibiting IL-2 production. d-nb.infoncats.io Calcineurin inhibitors, which target Lck activation, are also used in the context of GVHD. preprints.org

Efficacy in Oncological Applications

Lck is expressed and can play a role in the proliferation and survival of certain cancer cells, particularly those of hematological origin, and its inhibition is being investigated as a therapeutic strategy in oncology. tandfonline.comnih.govpreprints.orgresearchgate.net

Hematological Malignancies (e.g., T-Cell Acute Lymphoblastic Leukemia, Chronic Lymphocytic Leukemia)

Lck is a relevant therapeutic target in certain hematological malignancies. tandfonline.comnih.govpreprints.orgresearchgate.net Specific preclinical efficacy data for "this compound" (PubChem CID 6603792) in hematological malignancies were not found in the provided search results. However, Lck is considered a novel therapeutic target in a significant percentage of T-cell acute lymphoblastic leukemia (T-ALL) cases. nih.govresearchgate.netashpublications.orgnih.gov Lck inhibitors like dasatinib (B193332) and ponatinib (B1185) have shown anti-leukemic effects in preclinical models of T-ALL. nih.govresearchgate.netashpublications.orgnih.govaacrjournals.org Lck inhibition has also been explored in chronic lymphocytic leukemia (CLL), where it can suppress BCR-dependent cell survival and induce apoptosis. tandfonline.comnih.gov

Solid Tumors (e.g., Colorectal Cancer, Cholangiocarcinoma, Thymomas, Oral Cancer, Pancreatic Cancer, Mammary Cancer, Breast Cancer, Glioma, Non-Small Cell Lung Cancer)

The role of Lck in solid tumors is complex, but its expression and activity have been linked to the development and progression of certain types. nih.govpreprints.orgresearchgate.netimtm.cz Specific preclinical efficacy data for "this compound" (PubChem CID 6603792) in solid tumors were not available in the provided search results. Lck is expressed in some colorectal cancer cell lines, and its upregulation may contribute to tumorigenesis. nih.gov Lck inhibition is considered a potential strategy for colorectal cancer. nih.gov In cholangiocarcinoma (CCA), Lck inhibition with a novel inhibitor, NTRC 0652-0, has shown preclinical efficacy in cell lines, patient-derived organoids, and xenograft models, particularly in tumors with FGFR2 fusions. researchgate.netnih.govcrossfire-oncology.comascopubs.orgnih.gov Lck has also been implicated in thymomas, where abnormal expression may lead to the proliferation of immature thymocytes. tandfonline.comnih.gov Lck has been shown to be involved in the invasion and metastasis of oral cancer, suggesting that specific inhibitors could be a useful therapy. preprints.orgimtm.cznih.gov Lck's role in breast cancer, lung cancer, glioma, and pancreatic endocrine tumors is also an area of research. nih.gov

Therapeutic Potential in Other Pathological Conditions (e.g., Lung Fibrosis, Atherosclerosis, Restenosis)

Beyond immunological disorders and oncology, Lck inhibition is being investigated for its potential in other conditions. Specific preclinical efficacy data for "this compound" (PubChem CID 6603792) in these conditions were not found in the provided search results. Lck inhibition has been explored in the context of lung fibrosis. nih.govpreprints.orgnih.goversnet.orgbohrium.comatsjournals.orgersnet.org For instance, the Lck-specific inhibitor A-770041 has been shown to ameliorate bleomycin-induced pulmonary fibrosis in mice. preprints.orgatsjournals.org Nintedanib, a tyrosine kinase inhibitor that also inhibits Lck, has shown anti-fibrotic activity in animal models of lung fibrosis and is approved for idiopathic pulmonary fibrosis. nih.goversnet.orgbohrium.comersnet.org Lck might also play a role in atherosclerosis by influencing T-cell differentiation and reverse cholesterol transport. tandfonline.compreprints.orgdntb.gov.uafrontiersin.org Blocking Lck may offer a therapeutic target for managing atherosclerosis. tandfonline.compreprints.orgdntb.gov.ua Lck inhibition has also been suggested as a possible protective role in post-percutaneous coronary intervention restenosis. ahajournals.org

Drug Resistance Mechanisms and Combination Therapy Strategies Involving Lck Inhibitor Ii

Identification of Lck Inhibitor II Resistance Mechanisms

Resistance to Lck inhibition can arise through various molecular adaptations within the cell. These mechanisms can involve the dysregulation of key signaling nodes downstream of Lck or the activation of parallel survival pathways.

Several signaling pathways have been implicated in mediating resistance to Lck inhibition or to therapies where Lck plays a role in resistance. In T-cell acute lymphoblastic leukemia (T-ALL), for instance, LCK-mediated resistance to venetoclax (B612062) (a BCL-2 inhibitor) was found to be driven by the activation of the NF-κB pathway and the subsequent upregulation of BCL-xL expression. aacrjournals.orgnih.govnih.gov Silencing of the LCK gene in T-ALL cell lines increased sensitivity to BCL-2 inhibition, highlighting the role of LCK in this resistance mechanism. aacrjournals.orgbloodcancerstoday.comnih.gov

Another pathway involved is the AKT pathway. ACK1 signaling has been shown to upregulate the AKT pathway, which in turn inhibits the pro-apoptotic function of BAD. aacrjournals.orgbloodcancerstoday.comnih.gov This suggests that interplay between different kinases and downstream signaling nodes can contribute to resistance.

Upregulation of anti-apoptotic proteins like BCL-xL and MCL-1 has also been identified as a mechanism of resistance to BCL-2 inhibitors, and Lck can influence the expression or activity of these proteins. researchgate.net Lck's prosurvival function following DNA damage may be partly mediated by inhibiting BCL-xL deamidation. aacrjournals.org

Cells can develop resistance by activating alternative kinases or signaling nodes that compensate for the inhibited Lck activity. While not always explicitly termed "kinase compensation" in the search results regarding this compound specifically, the interplay between Lck and other kinases like ACK1 or pathways like mTOR suggests such compensatory mechanisms exist. Increased ACK1 activity was observed in cells resistant to BCL-2 and BCL-xL inhibitors, suggesting it can compensate for reduced signaling when Lck is inhibited or its downstream effects are blocked. aacrjournals.orgnih.gov Additionally, studies exploring combinations of Lck inhibitors with inhibitors of the AKT/mTOR pathway indicate that simultaneously targeting these pathways is necessary to overcome resistance and induce cell death, implying that mTOR signaling can compensate for Lck inhibition to some extent. nih.govresearchgate.netnih.gov

Signaling Pathway-Mediated Resistance (e.g., NF-κB, AKT, BCL-xL, BAD)

Rational Design of Combination Therapies with this compound

Given the complex nature of drug resistance, combining this compound with other therapeutic agents represents a rational strategy to enhance efficacy, overcome or prevent resistance, and potentially reduce required doses of individual drugs.

Lck plays a crucial role in T-cell activation, making its inhibitors potential candidates for immunosuppressive therapy, particularly in autoimmune diseases and transplant rejection. google.comtandfonline.com Combining Lck inhibitors with existing immunosuppressants could offer synergistic benefits, potentially allowing for lower doses of more toxic agents like cyclosporine A. google.com While specific data on this compound combination with classical immunosuppressants were not extensively detailed, the rationale stems from Lck's central role in T-cell-mediated immunity.

Combinations of Lck inhibitors with chemotherapeutic agents have shown promise, particularly in overcoming chemoresistance. In pediatric T-ALL, LCK inhibition has been shown to revert glucocorticoid resistance. ashpublications.orgnih.govashpublications.org Studies demonstrated that LCK inhibitors like dasatinib (B193332) strongly synergize with dexamethasone (B1670325), a glucocorticoid, in inducing cell death in resistant T-ALL cells. haematologica.orgashpublications.orgresearchgate.netashpublications.org This synergy was also observed in vivo, where the combination impaired leukemia progression. haematologica.orgashpublications.org

Furthermore, LCK inhibition has been implicated in overcoming resistance to cisplatin (B142131) in endometrioid ovarian tumors. biorxiv.org LCK signaling was found to enhance cisplatin resistance by inducing DNA repair genes. biorxiv.org Pretreatment with LCK inhibitors followed by co-treatment with cisplatin led to decreased cell viability and increased apoptosis in vitro, and significantly reduced tumor growth in vivo, associated with increased DNA adduct formation. biorxiv.org

An example of synergy with chemotherapy is shown in the table below, illustrating the effect of LCK inhibitors in combination with dexamethasone on cell survival in glucocorticoid-resistant T-ALL cell lines:

| Cell Line | Treatment (Single Agent) | Cell Survival (% of Control) | Treatment (Combination) | Cell Survival (% of Control) | Synergy |

| ALL-SIL | Dexamethasone | High | LCK Inhibitor + Dexamethasone | Low | Synergistic ashpublications.org |

| T-ALL1 | Dexamethasone | High | LCK Inhibitor + Dexamethasone | Low | Synergistic ashpublications.org |

| CEM | Dexamethasone | High | LCK Inhibitor + Dexamethasone | Low | Synergistic ashpublications.org |

Combining this compound with other targeted therapies that address complementary or compensatory pathways holds significant potential. As mentioned earlier, combining LCK inhibitors with inhibitors of the AKT/mTOR pathway has shown potent synergistic effects in T-ALL models by reducing MCL-1 protein expression and inducing cell death. nih.govresearchgate.netnih.gov Dasatinib, which inhibits LCK among other kinases, combined with the mTORC1 inhibitor temsirolimus, effectively curbed T-ALL growth in vitro and in vivo. nih.govresearchgate.netnih.gov

Targeting apoptotic pathways in conjunction with LCK inhibition is another rational approach. LCK-mediated resistance to BCL-2 inhibitors, driven by NF-κB and BCL-xL, suggests that combining LCK inhibitors with BCL-2/BCL-xL inhibitors could be effective in overcoming this resistance. aacrjournals.orgnih.govbloodcancerstoday.comnih.gov Preclinical studies combining a BCL-2/BCL-xL dual inhibitor (NWP-0476) with dasatinib (an LCK inhibitor) demonstrated synergy in T-ALL models. aacrjournals.orgbloodcancerstoday.comnih.gov

Furthermore, LCK inhibition has been explored in combination with inhibitors of other kinases involved in resistance or tumor progression. For example, LCK inhibition with NTRC 0652-0 showed preclinical efficacy in cholangiocarcinoma models, particularly in those with FGFR2 fusions, suggesting potential synergy with FGFR inhibitors or by overcoming resistance mechanisms involving LCK activity in this context. nih.gov

Advanced Research Methodologies and Future Directions in Lck Inhibitor Ii Development

Structure-Activity Relationship (SAR) and Computational Modeling of Lck Inhibitor II

Understanding the relationship between the chemical structure of Lck inhibitors and their biological activity is crucial for rational drug design. Computational modeling techniques complement experimental SAR studies by providing insights into molecular interactions and predicting activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate structural properties of compounds with their biological activity. For Lck inhibitors, QSAR studies aim to identify key molecular features that contribute to inhibitory potency. Studies have investigated the QSAR of various Lck inhibitors, including 2-aminothiazole-based compounds and flavonoid derivatives. nih.govmdpi.cominderscienceonline.comnih.gov These analyses often involve calculating numerous molecular descriptors (e.g., electronic, steric, topological, and hydrophobic parameters) and employing statistical methods like Multiple Linear Regression (MLR) and Genetic Algorithm-based Partial Least Squares (GA-PLS) to build predictive models. nih.govmdpi.cominderscienceonline.comnih.gov

For instance, a QSAR study on 2-aminothiazole-based Lck inhibitors involved establishing linear QSAR models based on descriptors calculated using programs like DRAGON and selected by genetic algorithms. nih.gov Analysis of the resulting descriptors can provide advice for designing novel inhibitors with potentially higher bioactivity. nih.gov Another study on flavonoid derivatives as p56(lck) inhibitors used MLR and GA-PLS methods, revealing that substituent electronic descriptors (SED) significantly impact inhibitory activity. mdpi.comnih.gov Three-dimensional QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied to flavonoid derivatives, identifying relevant steric, electrostatic, hydrophobic, and hydrogen bond interaction fields for activity prediction. inderscienceonline.com

Molecular Docking and Virtual Screening Approaches for Lck Inhibitor Discovery

Molecular docking and virtual screening are powerful computational techniques used to identify potential Lck inhibitors from large chemical libraries and to understand their binding modes. Molecular docking simulates the interaction between a small molecule (ligand) and a protein (Lck) to predict the preferred binding orientation and affinity. researchgate.nettandfonline.comresearchgate.netnih.govijper.org This provides insights into the key amino acid residues involved in binding within the Lck active site. researchgate.nettandfonline.comresearchgate.net

Virtual screening utilizes computational models, including pharmacophore models and machine learning approaches like Support Vector Machines (SVM), to rapidly screen vast databases of compounds and prioritize those likely to be active Lck inhibitors. nih.govijper.orgacs.orgmdpi.compreprints.org For example, a study aimed at identifying p56(lck) SH2 domain inhibitors used a combination of e-pharmacophore modeling, virtual screening, ensemble docking, and core hopping. nih.govmdpi.com This approach identified hit molecules with high structural similarity to known potent compounds, predicting their binding affinities to the p56(lck) protein. nih.govmdpi.com Another study developed an SVM model for virtual screening of Lck inhibitors, trained on both active and inactive compounds, demonstrating high sensitivity and specificity in predicting Lck inhibitory activity. acs.org Molecular docking is often employed after virtual screening to evaluate the binding interactions of the identified hits in more detail. researchgate.netnih.govijper.org

In Vitro Cellular Assays for this compound Efficacy and Selectivity

In vitro cellular assays are essential for evaluating the biological activity of this compound, determining its potency and selectivity in a controlled laboratory setting.

Kinase Activity Assays

Kinase activity assays directly measure the ability of this compound to inhibit the enzymatic activity of Lck. These assays typically involve incubating purified recombinant Lck enzyme with a substrate peptide or protein and ATP in the presence or absence of the inhibitor. tandfonline.combpsbioscience.comthermofisher.com The level of substrate phosphorylation is then measured using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo® MAX) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays (e.g., LanthaScreen Kinase assay). bpsbioscience.comthermofisher.com

These assays are used to determine the half-maximal inhibitory concentration (IC50) of the inhibitor, which represents the concentration required to inhibit 50% of the kinase activity. This compound is described as a potent Lck inhibitor with a reported IC50 in the nanomolar range for Lck, while exhibiting significantly lower potency against other kinases like MAPK, CDK, and RSK families, indicating selectivity. medchemexpress.com However, some Lck inhibitors may show activity against other Src family kinases like Lyn and Src. medchemexpress.com Kinase activity assays are also used to assess the kinetic profile of inhibitors, such as association and dissociation rates. scbt.com

Cell-Based Functional Assays (e.g., Proliferation, Apoptosis, Migration)

Cell-based functional assays assess the effects of this compound on various cellular processes that are regulated by Lck activity. These assays utilize live cells, often immune cells like T lymphocytes where Lck plays a critical role in signaling. bpsbioscience.comscbt.comnih.gov

Proliferation Assays: Lck is essential for T cell activation and proliferation following T cell receptor (TCR) signaling. bpsbioscience.comnih.gov Lck inhibitors can suppress T cell proliferation, which is a key mechanism for their potential use in autoimmune diseases and transplant rejection. acs.orgmedchemexpress.com Assays measuring cell proliferation, such as those using metabolic indicators (e.g., MTT assay) or DNA synthesis markers, are used to evaluate the antiproliferative effects of this compound on T cells and other cell types where Lck is involved in growth. nih.govresearchgate.netresearchgate.net

Apoptosis Assays: Lck can play a role in both promoting and inhibiting apoptosis depending on the cell type and context. nih.gov Assays detecting markers of apoptosis, such as caspase activation, Annexin V binding, or changes in mitochondrial membrane potential, can be used to determine if this compound induces or prevents programmed cell death. For example, inhibition of p56/Lck expression has been shown to block apoptosis in endothelial cells. nih.gov

Migration Assays: Lck is involved in cell motility and migration in various cell types, including T cells and cancer cells. frontiersin.org Assays measuring cell migration, such as transwell assays or wound healing assays, can assess the impact of this compound on the migratory capacity of cells. An Lck inhibitor (A770041) has been shown to control cytoskeletal changes during glioma cell migration. frontiersin.org

This compound has been shown to inhibit human mixed lymphocyte reactions (huMLR) and T-cell proliferation in assays using human T-cell lines like Jurkat (JKT). medchemexpress.com

Phosphoproteomic Profiling

Phosphoproteomic profiling using mass spectrometry is a powerful technique to globally analyze protein phosphorylation in cells treated with this compound. researchgate.netnih.govaacrjournals.orgascopubs.orgasco.org Since Lck is a tyrosine kinase, phosphotyrosine profiling is particularly relevant. nih.govaacrjournals.orgasco.org This method allows researchers to identify downstream substrates of Lck and assess how Lck inhibition affects the phosphorylation status of numerous proteins involved in various signaling pathways. researchgate.netnih.govaacrjournals.orgascopubs.orgasco.org

By comparing the phosphoproteome of cells treated with this compound to untreated cells, researchers can gain a comprehensive understanding of the signaling networks influenced by Lck activity. researchgate.netnih.govaacrjournals.orgascopubs.orgasco.org This can reveal both intended on-target effects and potential off-target effects. Phosphoproteomic profiling has been used to identify active kinase signatures in various cell types, including T cell acute lymphoblastic leukemia (T-ALL) and cholangiocarcinoma, and to assess the specificity of Lck inhibitors like NTRC 0652-0. researchgate.netaacrjournals.orgascopubs.orgasco.org It can also help identify potential biomarkers for predicting response to Lck inhibition. aacrjournals.orgascopubs.org For instance, phosphoproteomic analysis linked Src family kinases, including Lck, to escape from HER2 tyrosine kinase inhibition in cancer cells. nih.gov

Interactive Data Table: Example of Kinase Activity Data (Illustrative - Specific data for this compound IC50 against multiple kinases is not consistently available across sources in a format suitable for a direct table, but general findings are described).

| Kinase Target | This compound IC50 (nM) | Selectivity Ratio (vs Lck) |

| Lck | 7 medchemexpress.com | 1 |

| Lyn | 2.1 medchemexpress.com | ~0.3 |

| Src | 4.2 medchemexpress.com | ~0.6 |

| Syk | 200 medchemexpress.com | ~28.6 |

| MAPK | >1000s medchemexpress.com | >140s |

| CDK | >1000s medchemexpress.com | >140s |

| RSK | >1000s medchemexpress.com | >140s |

Note: The IC50 values and selectivity ratios are illustrative based on reported findings for Lck Inhibitor (which appears to be this compound based on context and CAS number in some sources) and should be verified with specific experimental data. medchemexpress.com

Interactive Data Table: Example of Cell-Based Assay Data (Illustrative - Specific numerical data for this compound across various cell-based assays is not consistently available in snippets).

| Cell Line/Assay Type | This compound Effect | Notes |

| Human Mixed Lymphocyte Reaction | Inhibition medchemexpress.com | 10-fold increase in potency vs other assays utilizing purified human cells medchemexpress.com |

| Jurkat (JKT) T-cell Proliferation | Inhibition medchemexpress.com | Similar potency to general proliferation assay medchemexpress.com |

| TCR-induced IL-2 secretion | Inhibition medchemexpress.com | IC50 = 0.46 µM reported for Lck Inhibitor (compound 25) medchemexpress.com |

| T-cell Proliferation (IL-2 induced) | Inhibition medchemexpress.com | IC50 = 0.53 µM reported for Lck Inhibitor (compound 25) medchemexpress.com |

| Endothelial Cell Proliferation | Stimulation (with siRNA knockdown) nih.gov | Inhibition of Lck expression promotes proliferation nih.gov |

| Endothelial Cell Apoptosis | Blocked (with siRNA knockdown) nih.gov | Inhibition of Lck expression blocks apoptosis nih.gov |

| Glioma Cell Migration | Control of cytoskeletal changes (with A770041) frontiersin.org | Lck inhibition impacts migration frontiersin.org |

Preclinical Animal Models for this compound Evaluation

Preclinical animal models are crucial for evaluating the efficacy and understanding the pharmacodynamics of Lck inhibitors like this compound before potential human trials. These models aim to replicate aspects of human diseases where Lck signaling plays a significant role, such as inflammatory and autoimmune disorders, as well as certain hematological and solid malignancies.

Efficacy Assessment in Disease Models

Lck inhibitors have demonstrated efficacy in various animal models of inflammatory and autoimmune diseases. For instance, Lck inhibition has shown effectiveness against allergic inflammation, psoriatic inflammation, and atherosclerosis in different animal models. researchgate.net In a murine model of experimental lung fibrosis, the Lck inhibitor A-770041 attenuated lung fibrosis and reduced the concentration of TGF-β in bronchoalveolar lavage fluid (BALF). plos.org This suggests a role for Lck inhibition in suppressing pro-fibrotic and inflammatory pathways.

In the context of oncology, Lck inhibitors are being investigated in models of T-cell acute lymphoblastic leukemia (T-ALL) and cholangiocarcinoma (CCA). Studies using patient-derived xenograft (PDX) models of T-ALL have shown that Lck inhibition can result in significant anti-leukemic efficacy. ashpublications.org A novel Lck inhibitor, NTRC 0652-0, demonstrated preclinical efficacy in CCA cell lines, patient-derived organoids, and xenograft models, inhibiting YAP signaling and significantly decreasing tumor growth in FGFR2 fusion-positive CCA models. crossfire-oncology.comascopubs.orgresearchgate.net

Efficacy in these models is typically assessed by measuring disease progression markers, tumor growth inhibition, survival rates, and changes in relevant cellular populations or cytokine levels. For example, in the lung fibrosis model, a reduction in TGF-β-producing regulatory T-cells (Tregs) was observed following Lck inhibition. plos.org

Pharmacodynamic Biomarker Analysis in Vivo

Pharmacodynamic (PD) biomarker analysis in vivo is essential to confirm target engagement and assess the biological effects of this compound within living systems. This involves measuring changes in Lck phosphorylation status and the activity of downstream signaling molecules in response to inhibitor treatment.

LCK is a key player in T-cell signaling, and its activity is regulated by the phosphorylation status of specific tyrosine residues, notably Y394 (activating) and Y505 (inhibitory). haematologica.org In preclinical studies with Lck inhibitors like dasatinib (B193332) and ponatinib (B1185) in T-ALL PDX models, pLCK (Y394) was quantified using Western blot to assess pharmacodynamic effects. ashpublications.org These studies aimed to determine the extent and duration of Lck inhibition achieved by different compounds and dosing regimens. ashpublications.org

Analysis of downstream signaling molecules provides further insight into the inhibitor's effects. In the CCA models treated with NTRC 0652-0, decreased tyrosine phosphorylation, nuclear localization, and co-transcriptional activity of YAP were observed, indicating successful inhibition of the Lck-YAP signaling axis. crossfire-oncology.comresearchgate.net In T-ALL models, while Lck inhibition abrogated pLCK Y394, the impact on other phosphorylated residues from the pre-TCR pathway was more significant in pre-TCR+ cases, suggesting that their basal level was primarily driven by Lck activation. ashpublications.org

Pharmacodynamic studies help correlate drug exposure with biological response, guiding dose selection and treatment schedules for optimal efficacy in preclinical models.

Identification and Validation of Biomarkers for this compound Response and Resistance

Identifying biomarkers that can predict response to Lck inhibitors and mechanisms of resistance is critical for guiding patient selection and developing strategies to overcome treatment failure. Research efforts are focused on identifying molecular markers in disease tissues or blood that correlate with sensitivity or resistance.

In T-ALL, Lck activation status, often assessed by tyrosine residue 416 phosphorylation, has been explored as a potential predictor of response to Lck inhibition. haematologica.org Surface pTα expression has also been proposed as a biomarker of Lck-inhibitor sensitivity in T-ALL, suggesting that T-ALLs with this marker might be particularly responsive. ashpublications.org

For CCA, YAP activation or FGFR2 alteration are considered potential biomarkers for response to Lck inhibition, based on preclinical findings with NTRC 0652-0. ascopubs.org Further research is needed to fully validate these biomarkers and understand whether additional kinase targets or resistance mechanisms might influence the response to Lck-targeted therapy. crossfire-oncology.com

Mechanisms of resistance to Lck inhibitors are also under investigation. In T-ALL, while Lck inhibition can be effective, transient responses and leukemia progression under treatment have been observed, indicating underlying resistance mechanisms. ashpublications.org The development of dasatinib-resistant T-ALL cell lines with specific mutations, such as LCK T316I, helps in studying these mechanisms and evaluating the activity of other inhibitors against resistant forms. researchgate.net

Biomarker validation typically involves correlating biomarker status with treatment outcomes in preclinical models and, eventually, in clinical studies. This can involve analyzing patient-derived samples, developing predictive assays, and investigating the molecular pathways associated with differential responses.

Development of Novel this compound Analogs and Optimization Strategies

The development of novel Lck inhibitor analogs and the optimization of existing compounds are ongoing efforts aimed at improving potency, selectivity, pharmacokinetic properties, and overcoming resistance mechanisms. Structure-activity relationship (SAR) studies play a crucial role in this process.

Medicinal chemistry efforts have explored various chemical scaffolds to identify potent and selective Lck inhibitors. Examples include pyrazolopyridine-based inhibitors, aminoquinazoline derivatives, and phenoxypyrimidine scaffold-based compounds. tandfonline.com Optimization strategies often involve modifying specific regions of the molecule to enhance binding affinity to Lck, improve selectivity against other kinases (particularly other Src family kinases), and modulate pharmacokinetic properties like oral bioavailability and clearance. tandfonline.comacs.org

For instance, modifications to the hinge binder or the introduction of specific substituents have been explored to improve potency and selectivity. tandfonline.comacs.org The development of compounds with desirable pharmacokinetic profiles in animal models is a key objective. tandfonline.comnih.gov

Beyond traditional small molecule inhibitors, novel approaches like proteolysis targeting chimeras (PROTACs) are being investigated to achieve more sustained Lck suppression. aacrjournals.org LCK-targeting PROTACs have shown significantly higher anti-leukemia sensitivity and induced complete LCK degradation in preclinical models compared to small molecule inhibitors like dasatinib, offering a potential strategy to overcome transient inhibition and improve efficacy. aacrjournals.org

Q & A

Q. What is the molecular mechanism of Lck Inhibitor II, and how does it modulate T-cell receptor (TCR) signaling?

this compound binds competitively to the ATP-binding pocket of Lck, a Src-family kinase critical for TCR signaling. This binding prevents phosphorylation of downstream substrates like ZAP-70 and LAT, effectively blocking TCR-mediated activation of NF-κB and MAPK pathways . To validate target engagement, researchers should measure phosphorylation levels of TCR signaling intermediates (e.g., using Western blot or phospho-flow cytometry) in Jurkat cells treated with the inhibitor. Dose-response experiments (e.g., 1–100 nM) can establish IC50 values, which are concentration-dependent .

Q. How selective is this compound for Lck compared to other kinases?

this compound exhibits high selectivity for Lck (IC50 = 3–7 nM) over related kinases like Src (>10,000 nM), VEGFR-2 (5,100 nM), and CDK/MAPK family members (>1,000-fold selectivity) . Researchers should perform kinase profiling assays (e.g., radiometric or fluorescence-based kinase activity screens) to confirm specificity. Cross-reactivity with PTK6 (IC50 = 53 nM) has been reported, necessitating caution in systems where PTK6 is co-expressed .

Q. What experimental models are suitable for studying this compound in vitro?

Jurkat T-cell lines are widely used to assess this compound’s effects on TCR signaling. Key readouts include IL-2 secretion (ELISA, IC50 = 0.46 µM) and inhibition of T-cell activation markers (e.g., CD69/CD25 via flow cytometry) . For mechanistic studies, co-culture systems with antigen-presenting cells or TCR-stimulating antibodies (e.g., anti-CD3/CD28) can model physiological activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in data arising from off-target effects or model-specific variability?

Discrepancies may occur due to differential kinase expression across cell types (e.g., PTK6 in HEK293 vs. Jurkat cells) or batch-to-batch variability in inhibitor potency. To address this:

- Use orthogonal assays (e.g., CRISPR-mediated Lck knockout vs. pharmacological inhibition) to confirm phenotype specificity .

- Validate inhibitor activity via in vitro kinase assays with recombinant proteins .

- Cross-reference with structurally distinct Lck inhibitors (e.g., PP2, Saracatinib) to rule out off-target effects .

Q. What strategies optimize experimental design for studying this compound in vivo?

In rodent models (e.g., collagen-induced arthritis), oral administration of this compound shows dose-dependent efficacy (ED50 = 3.2–24 mg/kg) . Key considerations include:

- Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to ensure adequate exposure.

- Combining with immune checkpoint inhibitors to assess synergistic effects on T-cell exhaustion .

- Monitoring adverse effects on thymic development, as constitutive Lck activation drives T-cell malignancies in transgenic models .

Q. How does this compound’s binding mode inform the design of next-generation inhibitors?

Structural studies reveal that the N-methylpiperazine group in this compound forms hydrogen bonds with the kinase’s hinge region, while its tri-substituted pyrimidine core occupies hydrophobic pockets . Researchers can leverage X-ray crystallography or molecular docking to optimize interactions with residues like Met319 and Thr316, improving potency or reducing off-target binding .

Q. What methodologies address challenges in translating Lck inhibition to therapeutic applications?

- Toxicity: Evaluate effects on peripheral T-cell subsets (e.g., CD4+/CD8+ ratios) in long-term dosing studies.

- Resistance: Screen for acquired mutations in Lck’s ATP-binding domain using saturation mutagenesis libraries .

- Biomarkers: Identify phospho-proteomic signatures (e.g., p-Lck Tyr394) to correlate target inhibition with clinical response .

Methodological Considerations

- Kinetic Analysis: Use stopped-flow or surface plasmon resonance (SPR) to determine binding kinetics (Kon/Koff) .

- Data Reproducibility: Standardize ATP concentrations in assays, as IC50 values shift with ATP levels (e.g., 3 nM IC50 at 10 µM ATP) .

- Controlled Variables: Account for serum protein binding, which may reduce inhibitor bioavailability in cell culture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.